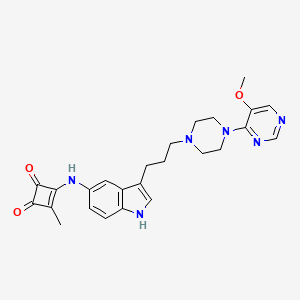
3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl-, also known as 3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl-, is a useful research compound. Its molecular formula is C25H28N6O3 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Cyclobutene-1,2-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic applications of derivatives of this compound, particularly focusing on its interactions with various biological systems.
Chemical Structure and Properties
The compound 3-Cyclobutene-1,2-dione can be described by the following structural formula:
This compound exhibits a unique bicyclic structure that contributes to its chemical reactivity and biological functions. Its derivatives have been synthesized for various applications, including drug development.
The biological activity of 3-Cyclobutene-1,2-dione derivatives is primarily attributed to their ability to interact with specific biological targets. For instance, certain derivatives have been shown to act as antagonists at thromboxane A2 receptors, which are involved in platelet aggregation and vasoconstriction. The potency of these compounds can be quantified using IC50 values, which indicate the concentration required to inhibit a biological process by 50%.
Table 1: IC50 Values of Selected Cyclobutene Derivatives
| Compound | IC50 (μM) | Biological Target |
|---|---|---|
| 1 | 0.190 ± 0.060 | Thromboxane A2 Receptor |
| 14 | 0.0026 ± 0.001 | Thromboxane A2 Receptor |
| 9 | 0.054 ± 0.016 | Thromboxane A2 Receptor |
| 10 | 1.140 ± 0.820 | Thromboxane A2 Receptor |
These values suggest that the derivative labeled as 14 exhibits exceptionally high potency compared to others.
Case Studies
- Thromboxane A2 Receptor Antagonism : In a study evaluating various cyclobutene derivatives, compound 9 was identified as a potent antagonist with an IC50 comparable to established carboxylic acid antagonists. The stability of this compound in physiological conditions was confirmed through LC/MS/MS analysis, indicating its potential for therapeutic use without significant degradation in plasma .
- NMDA Receptor Interaction : Another derivative incorporating the cyclobutene moiety was tested for its effects on NMDA receptors, which are crucial in synaptic plasticity and memory function. The modified compound displayed weak affinity for NMDA receptors but showed improved bioavailability and brain penetration compared to traditional NMDA antagonists .
Therapeutic Applications
The diverse biological activities of cyclobutene derivatives suggest their potential in treating various conditions:
- Cardiovascular Diseases : Due to their role as thromboxane A2 receptor antagonists, these compounds may be beneficial in managing conditions characterized by excessive platelet aggregation.
- Neurological Disorders : Modifications enhancing brain penetration make certain derivatives promising candidates for treating neurological disorders where NMDA receptor modulation is beneficial.
特性
CAS番号 |
165250-47-5 |
|---|---|
分子式 |
C25H28N6O3 |
分子量 |
460.5 g/mol |
IUPAC名 |
3-[[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]amino]-4-methylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C25H28N6O3/c1-16-22(24(33)23(16)32)29-18-5-6-20-19(12-18)17(13-27-20)4-3-7-30-8-10-31(11-9-30)25-21(34-2)14-26-15-28-25/h5-6,12-15,27,29H,3-4,7-11H2,1-2H3 |
InChIキー |
HCXROGVQIBVJTA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C1=O)NC2=CC3=C(C=C2)NC=C3CCCN4CCN(CC4)C5=NC=NC=C5OC |
正規SMILES |
CC1=C(C(=O)C1=O)NC2=CC3=C(C=C2)NC=C3CCCN4CCN(CC4)C5=NC=NC=C5OC |
Key on ui other cas no. |
165250-47-5 |
同義語 |
3-((3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)-4-methyl-3-cyclobutene-1,2-dione BMS 181885 BMS-181885 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














